6-Bromo-3-nitropyridin-2-amine
Overview
Description
6-Bromo-3-nitropyridin-2-amine is an organic compound with the molecular formula C5H4BrN3O2. It is a yellow crystalline powder that is soluble in water and other solvents. This compound is known for its diverse range of applications in scientific research and industry.
Mechanism of Action
Mode of Action
Nitropyridines, in general, are known to undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion . . More specific information about the interaction of 6-Bromo-3-nitropyridin-2-amine with its targets is currently unavailable.
Biochemical Pathways
Nitropyridines can be involved in various reactions, leading to the formation of different compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction
Biochemical Analysis
Biochemical Properties
6-Bromo-3-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others may involve non-covalent binding .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining safe and effective usage in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes, leading to an accumulation of specific metabolites. Understanding these interactions is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
The synthesis of 6-Bromo-3-nitropyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 3-nitropyridin-2-amine using bromine in the presence of a suitable solvent . Another approach includes the nitration of 6-bromo-2-aminopyridine using nitric acid and sulfuric acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Bromo-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) under hydrogen gas.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form various pyridine derivatives.
Scientific Research Applications
6-Bromo-3-nitropyridin-2-amine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Bromo-3-nitropyridin-2-amine can be compared with other similar compounds such as:
- 5-Bromo-3-nitro-1H-1,2,4-triazole
- 3-Bromo-4-hydroxy-5-nitrobenzaldehyde
- 5-Nitro-3-pyrazolecarboxylic acid
These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and functionality .
Properties
IUPAC Name |
6-bromo-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZIHANXVKUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477511 | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-04-7 | |
Record name | 6-Bromo-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84487-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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